4-Bromopyridine 1-oxide
Overview
Description
4-Bromopyridine 1-oxide is an organic compound with the chemical formula C5H4BrNO. It is a white crystalline solid with a distinctive odor. This compound is stable at room temperature but decomposes when heated, illuminated, or in contact with photosensitive substances . It is primarily used as an intermediate in organic synthesis, particularly in the production of drugs, pesticides, dyes, and specific functional materials .
Mechanism of Action
Target of Action
4-Bromopyridine 1-oxide is primarily used in the field of organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary target of this compound in this context is the palladium catalyst, which facilitates the bond formation .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In the Suzuki–Miyaura cross-coupling reaction, the this compound acts as an organoboron reagent . It transfers a formally nucleophilic organic group from boron to palladium, a process known as transmetalation . This results in the formation of a new carbon–carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of a new carbon–carbon bond .
Pharmacokinetics
It is known that the compound is solid at room temperature and should be stored under inert gas (nitrogen or argon) at 2-8°c . Its solubility in dimethyl sulfoxide (DMSO) and methanol suggests that it may have good bioavailability if administered in a suitable solvent .
Result of Action
The primary result of the action of this compound is the formation of a new carbon–carbon bond in the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by several environmental factors. For instance, the compound should be stored under inert gas at low temperatures to prevent degradation . Additionally, the Suzuki–Miyaura cross-coupling reaction is typically carried out under mild and functional group tolerant conditions , suggesting that the reaction environment can significantly impact the efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: A common preparation method involves reacting 4-bromopyridine with hydrogen peroxide in the presence of a catalyst such as acetic acid in a suitable solvent. The reaction mixture is heated, and upon completion, the product is purified through cooling and crystallization .
Industrial Production Methods: In industrial settings, the preparation of 4-bromopyridine 1-oxide often involves a continuous flow process to enhance efficiency and yield. For instance, a one-flow operation integrates multiple steps, including desalting with a base, separation of the aqueous layer, and subsequent halogen-lithium exchange reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Bromopyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions due to its inherent oxidative properties.
Reduction: The compound can be reduced under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Palladium-catalyzed reactions.
Substitution: Halogenating agents such as sulfuryl chloride.
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
4-Bromopyridine 1-oxide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of dyes, pesticides, and other functional materials
Comparison with Similar Compounds
- 4-Bromopyridine N-oxide
- 3-Bromopyridine 1-oxide
- 4-Methoxypyridine 1-oxide
- 2,4-Dibromopyridine 1-oxide
Uniqueness: 4-Bromopyridine 1-oxide is unique due to its specific oxidative properties and its ability to participate in a wide range of chemical reactions. Its stability at room temperature and distinctive odor also set it apart from other similar compounds .
Properties
IUPAC Name |
4-bromo-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-1-3-7(8)4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXLKDCFWJECNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1Br)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162057 | |
Record name | Pyridine, 4-bromo-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14248-50-1 | |
Record name | 14248-50-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 4-bromo-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromopyridin-1-ium-1-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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